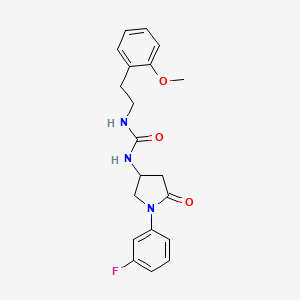

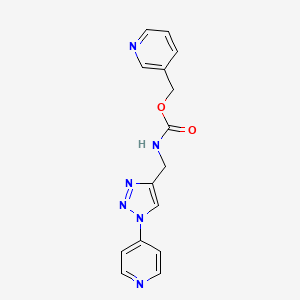

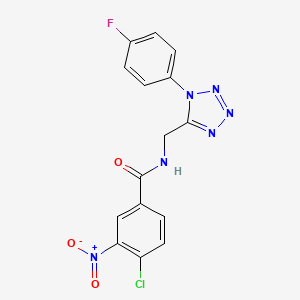

![molecular formula C10H13N3O B2708713 5-乙氧基-3-乙基-[1,2,4]三唑并[4,3-a]吡啶 CAS No. 478063-99-9](/img/structure/B2708713.png)

5-乙氧基-3-乙基-[1,2,4]三唑并[4,3-a]吡啶

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Triazolopyridines are a class of heterocyclic compounds that contain a triazole ring fused with a pyridine ring . They are known for their versatile biological activities and are present as a central structural component in a number of drug classes such as antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety and antitubercular .

Synthesis Analysis

The synthesis of triazolopyridines often involves aromatic nucleophilic substitution reactions . An efficient and convenient synthesis of [1,2,4]triazolo[4,3-a]pyridines involves a palladium-catalyzed addition of hydrazides to 2-chloropyridine, which occurs chemoselectively at the terminal nitrogen atom of the hydrazide, followed by dehydration in acetic acid under microwave irradiation .Molecular Structure Analysis

Triazolopyridines are five-membered aromatic azole chains containing two carbon and three nitrogen atoms . The exact molecular structure of “5-Ethoxy-3-ethyl-[1,2,4]triazolo[4,3-a]pyridine” would require more specific information or computational chemistry methods to determine.Physical And Chemical Properties Analysis

The physical and chemical properties of “5-Ethoxy-3-ethyl-[1,2,4]triazolo[4,3-a]pyridine” would depend on its exact molecular structure. Triazolopyridines in general are known to exhibit cytotoxicity at certain concentrations .科学研究应用

Medicinal Chemistry

The 1,2,4-triazole motif, which is a part of the 5-Ethoxy-3-ethyl-[1,2,4]triazolo[4,3-a]pyridine structure, has been embedded into more than 30 approved and marketed medicines as well as more than 100 investigational and experimental drugs . This includes antiviral medication ribavirin, used to treat respiratory syncytial virus infection, hepatitis C, and many other viral diseases .

Antiviral Applications

Recent studies have confirmed the successful application of ribavirin, a 1,2,4-triazole-based compound, as a cure for COVID-19 .

Antifungal Applications

Voriconazole, another 1,2,4-triazole-based compound, is used to treat serious fungal infections .

Coordination Chemistry

1,2,4-Triazoles, especially those bearing additional functional groups, are very promising ligands for coordination chemistry with multiple coordination modes possible . They have been used to obtain coordination polymers, blue-emitting organic light-emitting diodes, chemodynamic therapy agents against cancer cells, spin crossover nanoparticles, and other potentially useful materials .

Antidiabetic Applications

Triazolopyrazine derivatives, which are structurally similar to 5-Ethoxy-3-ethyl-[1,2,4]triazolo[4,3-a]pyridine, have shown antidiabetic properties . 3-(Trifluoromethyl)-1,2,4-triazolopyrazine is the key pharmacophore of sitagliptin phosphate, a new drug for the treatment of type II-diabetes mellitus .

Antibacterial Applications

Triazolopyridine, a structural fragment present in 5-Ethoxy-3-ethyl-[1,2,4]triazolo[4,3-a]pyridine, has shown antibacterial activity .

Antitumor Applications

Due to their structural similarities to nucleic bases, pyrazolo[5,1-c][1,2,4]triazines, which are structurally similar to 5-Ethoxy-3-ethyl-[1,2,4]triazolo[4,3-a]pyridine, may act as metabolites and therefore they can be useful as antiviral and antitumor agents . Pyrazolotriazines have indicated a remarkable cytotoxic activity against colon, breast, and lung carcinoma cells .

Antimalarial Applications

Triazolopyrazine derivatives have shown anti-malarial properties .

作用机制

Target of Action

It is known that similar compounds, such as 1,2,4-triazolo [1,5-a]pyridines, have been found to act as rorγt inverse agonists, phd-1, jak1, and jak2 inhibitors . These targets play crucial roles in various biological processes, including immune response, cell growth, and differentiation .

Mode of Action

Similar compounds are known to bind with a variety of enzymes and receptors in the biological system, showing versatile biological activities .

Biochemical Pathways

Similar compounds are known to inhibit key enzymes in various pathways, leading to downstream effects such as the inhibition of cell growth and differentiation .

Result of Action

Similar compounds have shown moderate to potent anti-proliferative activities against a panel of cancer cell lines .

未来方向

The future directions in the research of triazolopyridines could involve the synthesis and study of their antimicrobial, antioxidant and antiviral potential of substituted 1,2,4-triazole analogues . There is also a need to develop new classes of antibacterial agents to fight multidrug-resistant pathogens .

属性

IUPAC Name |

5-ethoxy-3-ethyl-[1,2,4]triazolo[4,3-a]pyridine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N3O/c1-3-8-11-12-9-6-5-7-10(13(8)9)14-4-2/h5-7H,3-4H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBBPWZINALGTPA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NN=C2N1C(=CC=C2)OCC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Ethoxy-3-ethyl-[1,2,4]triazolo[4,3-a]pyridine | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

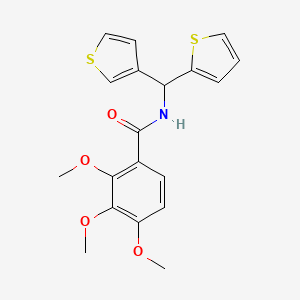

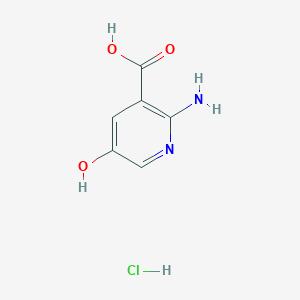

![N-(6-chlorobenzo[d]thiazol-2-yl)-5-methyl-1-(5-methylthiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2708630.png)

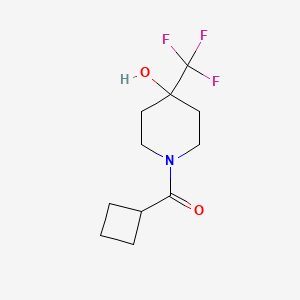

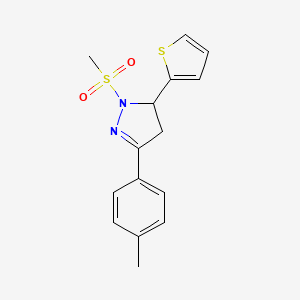

![3-[2-(2-Ethylpiperidino)-2-oxoethyl]-1,3-thiazolane-2,4-dione](/img/structure/B2708636.png)

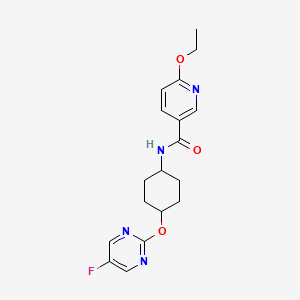

![6-(4-methoxyphenethyl)-4-(4-(methylthio)phenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2708645.png)